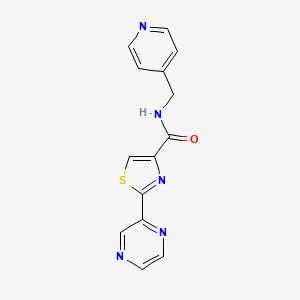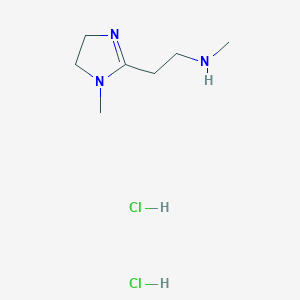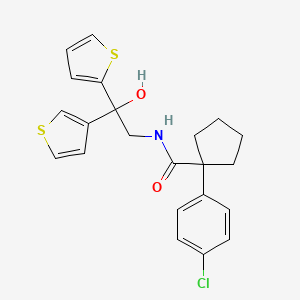
1-(4-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C22H22ClNO2S2 and its molecular weight is 431.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Compounds with structures incorporating thiophene and chlorophenyl groups, similar to the one , have been synthesized and evaluated for their biological activities. For example, Altundas et al. (2010) synthesized a series of cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes, examining their antibacterial and antifungal activities against various pathogenic strains. Some of these compounds exhibited activity comparable to standard antibiotics and antifungal agents, suggesting potential applications in developing new antimicrobial agents (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Anticonvulsant Properties
Research into compounds with similar structural features has also explored their potential anticonvulsant properties. Kubicki, Bassyouni, and Codding (2000) determined the crystal structures of three anticonvulsant enaminones, noting the significance of the cyclohexene and aromatic ring structures in their biological activity. This suggests that compounds with related structural elements might be explored for neurological applications, particularly in treating seizure disorders (Kubicki, Bassyouni, & Codding, 2000).
Antioxidant and Anti-inflammatory Activities
The potential antioxidant and anti-inflammatory activities of compounds bearing cyclopentanecarboxamide moieties have been highlighted in the literature. Kumar, Anupama, and Khan (2008) synthesized 2-Amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide and its acid chloride derivatives, screening them for in vitro anti-inflammatory and antioxidant activity. Their findings indicate that such compounds could be valuable in developing treatments for conditions characterized by oxidative stress and inflammation (Kumar, Anupama, & Khan, 2008).
Photochemical and Photophysical Properties
Further afield, Lvov et al. (2017) described the aerobic dimerization of a compound with a thiophenyl group, leading to a photochromic diarylethene with potential applications in developing photoactive compounds. This research underlines the interest in compounds with thiophene and related heterocyclic structures for their unique photochemical and photophysical properties, suggesting avenues for the development of advanced materials and molecular devices (Lvov, Milevsky, Yanina, Kachala, & Shirinian, 2017).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO2S2/c23-18-7-5-16(6-8-18)21(10-1-2-11-21)20(25)24-15-22(26,17-9-13-27-14-17)19-4-3-12-28-19/h3-9,12-14,26H,1-2,10-11,15H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJLCUDXOOLXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

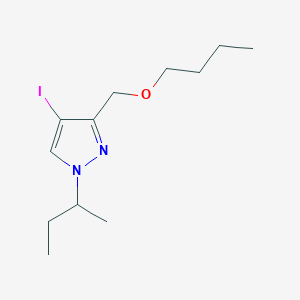
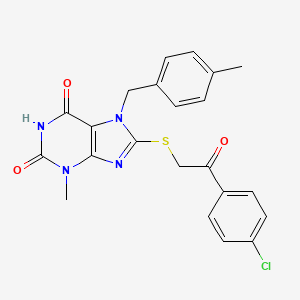
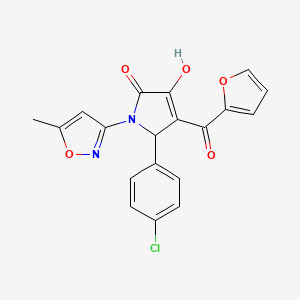


![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2866963.png)
![Sodium 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2866964.png)
![2-chloro-6-fluoro-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2866966.png)
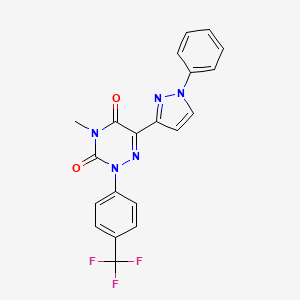

![N-(2-ethoxyphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2866969.png)
